molecular formula C29H27N3OS B2976611 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-69-3

2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2976611
M. Wt: 465.62
InChI Key: PNUPIORQRBZGSL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[3,2-d]pyrimidin-4-one, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. The molecule also contains phenyl and tolyl groups, which are common in many organic compounds and often contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrolopyrimidinone ring system, with various substituents attached. These include a phenyl group, a tolyl group, and an isopropylbenzylthio group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the various substituents. For example, the phenyl and tolyl groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar pyrimidinone group might increase its solubility in polar solvents .

Scientific Research Applications

Nonlinear Optical Properties and Medicinal Applications

Compounds structurally related to the query chemical have been explored for their nonlinear optical (NLO) properties and potential medicinal applications. For instance, derivatives of thiopyrimidine have shown promise due to their presence in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) and their significant applications in medicine and NLO fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) have demonstrated the NLO character of these molecules, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).

Antifolate Inhibitors and Antitumor Agents

The synthesis of classical and nonclassical derivatives of pyrrolo[2,3-d]pyrimidines as antifolates has been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown significant inhibitory activity against human DHFR and the growth of various tumor cells, highlighting their potential in cancer therapy (Gangjee et al., 2007).

Synthesis and Biological Evaluation

The synthesis of new coumarin derivatives, including pyrrolo[3,2-d]pyrimidines, and their biological evaluation for antimicrobial activity represents another area of interest. These compounds have been assessed for their potential as novel antimicrobial agents, with some exhibiting significant activity (Al-Haiza et al., 2003).

Antibacterial Agents

The creation of novel 2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes compounds for antibacterial purposes showcases the versatility of pyrrolopyrimidine derivatives. These compounds have been synthesized and tested for their efficacy against various bacterial strains, with some showing significant antibacterial activity (Bedi et al., 2003).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity, given that similar compounds have shown antimicrobial activity .

properties

IUPAC Name

3-(4-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3OS/c1-19(2)22-13-11-21(12-14-22)18-34-29-31-26-25(23-7-5-4-6-8-23)17-30-27(26)28(33)32(29)24-15-9-20(3)10-16-24/h4-17,19,30H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPIORQRBZGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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